molecular formula C18H21ClO3 B4881065 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene

1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene

Cat. No. B4881065
M. Wt: 320.8 g/mol
InChI Key: OJKJDXWOCIMMMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of dimethyl-1,4-benzoquinone derivatives to obtain chloro-dimethoxy-dimethylbenzene intermediates, which can be further modified to achieve the desired structure (Wiedenfeld et al., 2004). Another approach involves the high-pressure hydrolysis and reduction reactions starting from dichloronitrobenzene to synthesize related chloro-ethoxy-aniline derivatives (Wen Zi-qiang, 2007).

Molecular Structure Analysis

Molecular structure analysis reveals that the orientation of methoxy groups with respect to the benzene ring plays a crucial role in the compound's behavior. In similar compounds, one methoxy group may lie in the plane of the ring, participating in conjugation with the aromatic system, while the other is almost perpendicular, affecting the compound's electronic properties (Wiedenfeld et al., 2004).

Chemical Reactions and Properties

Electrophilic substitution reactions, such as nitration and arylation, are significant for the compound, leading to the formation of various derivatives that exhibit different chemical behaviors (Fischer & Greig, 1974). Additionally, the compound can undergo electrochemical reductions, which are essential for understanding its environmental impact and degradation pathways (Peverly et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are crucial for determining their application potential. These properties are influenced by the compound's molecular structure and the presence of functional groups (Dorofeeva et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and the ability to form hydrogen-bonded chains, are determined by the compound's functional groups and overall molecular structure. These properties are essential for understanding the compound's behavior in chemical reactions and its potential as a precursor for more complex molecules (Trilleras et al., 2005).

properties

IUPAC Name

1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-14(3)11-13(2)12-15(18)19/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKJDXWOCIMMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene

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